N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
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Overview
Description
“N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1H-1,2,3-triazole moiety . The 1H-1,2,3-triazole moiety is a well-known biologically active pharmacophore . It plays a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole analogs is characterized by the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring . This structure contributes to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the Suzuki–Miyaura cross-coupling reaction . This reaction is carried out in an aqueous medium .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole analogs are characterized by their NMR and FT-IR spectra . The compounds are also evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .Scientific Research Applications
Antibacterial Activity
Research has demonstrated the antibacterial potential of monocyclic β-lactams, a class to which the specified compound is related. These β-lactams have shown effectiveness against various microorganisms including both Gram-positive and Gram-negative bacteria. The structural variation in these compounds, such as the introduction of the triazole moiety, has been explored to enhance their antibacterial activities, with studies aiming to elucidate structure-activity relationships (Ali Parvez et al., 2010).
Synthesis and Radiosynthesis Applications
The compound's structural features facilitate its use in synthetic chemistry applications, including the radiosynthesis of related molecules for studying their metabolism and mode of action. This showcases the utility of such compounds in developing radiolabeled versions for research in pharmacokinetics and environmental fate studies (B. Latli & J. Casida, 1995).
Antimicrobial and Antitumor Activity
Further applications include the synthesis of new derivatives with antimicrobial and antitumor activities. The incorporation of the triazole ring, similar to the specified compound, into various molecular frameworks has been investigated for enhancing these properties. Such research efforts aim at discovering novel therapeutic agents with improved efficacy against microbial infections and cancer (Khitam T. A. Al-Sultani & N. Al-lami, 2021).
Green Chemistry and Environmental Applications
The compound's synthesis aligns with the principles of green chemistry, aiming to minimize hazardous substances and utilize eco-friendly catalysts. Research in this direction focuses on developing sustainable synthetic routes and evaluating the environmental impact of chemical processes. The studies explore the balance between achieving desired chemical transformations and maintaining environmental responsibility (Bhumit L. Gondaliya & K. Kapadiya, 2021).
Synthesis of New Derivatives for Pharmacological Screening
The chemical framework of the specified compound facilitates the synthesis of new derivatives for pharmacological screening. These efforts are geared towards identifying compounds with potential applications in treating various diseases. The modification of the core structure, including the triazole ring, allows for the exploration of novel biological activities and the optimization of therapeutic properties (J.J. Majithiya & B. Bheshdadia, 2022).
Mechanism of Action
Target of Action
Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .
Mode of Action
It’s known that 1h-1,2,3-triazole analogs can interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can lead to changes in the target protein’s conformation and function, potentially affecting cellular processes.
Biochemical Pathways
Compounds with a similar 1h-1,2,3-triazole structure have been reported to inhibit the function of hsp90 . This inhibition can lead to the degradation of client proteins by the ubiquitin–proteasome pathway , affecting various cellular processes.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as 1h-1,2,3-triazole analogs, have been studied . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit anti-proliferative activities, particularly against certain cancer cell lines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the stability and efficacy of similar compounds .
Future Directions
The future directions in the research of 1H-1,2,3-triazole analogs could involve the design and synthesis of new derivatives with enhanced biological activities . Furthermore, the development of more effective synthetic methods and the exploration of new applications in pharmaceuticals and agrochemicals could also be potential areas of future research .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide are largely determined by its triazole ring. Triazole derivatives have been found to exhibit significant binding affinity to various enzymes and proteins . For instance, some triazole derivatives have been found to inhibit the HSP90 protein, a key player in cancer cell proliferation .
Cellular Effects
N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide can influence cell function in several ways. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines
Molecular Mechanism
It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
Similar triazole derivatives have been found to be thermally stable, suggesting that this compound may also exhibit stability over time .
Metabolic Pathways
Given its structural similarity to other triazole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Based on its structural features, it may be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIPWCRRSOKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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